molecular formula C43H43ClO7 B13895330 [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol

[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol

Cat. No.: B13895330
M. Wt: 707.2 g/mol
InChI Key: LPWFJVSUWRWAJI-UHFFFAOYSA-N
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Description

[5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[321]octan-1-yl]methanol is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the phenylmethoxy groups: This step involves the protection of hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride.

    Chlorination and ethoxylation:

    Final functionalization: The hydroxyl group is introduced through a reduction reaction using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the aromatic rings, using hydrogenation catalysts such as palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a fully hydrogenated bicyclic compound.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound may have potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure could interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.

Industry

In materials science, the compound’s rigid bicyclic structure and multiple functional groups make it a candidate for the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[32

Properties

Molecular Formula

C43H43ClO7

Molecular Weight

707.2 g/mol

IUPAC Name

[5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octan-1-yl]methanol

InChI

InChI=1S/C43H43ClO7/c1-2-46-37-21-18-31(19-22-37)24-35-25-36(20-23-38(35)44)43-41(49-28-34-16-10-5-11-17-34)39(47-26-32-12-6-3-7-13-32)40(42(29-45,51-43)30-50-43)48-27-33-14-8-4-9-15-33/h3-23,25,39-41,45H,2,24,26-30H2,1H3

InChI Key

LPWFJVSUWRWAJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)Cl

Origin of Product

United States

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